molecular formula C12H7BrFN3 B6289734 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine CAS No. 2436770-79-3

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

Cat. No.: B6289734
CAS No.: 2436770-79-3
M. Wt: 292.11 g/mol
InChI Key: WDEHTCULRMDJRG-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal and synthetic chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is a fused bicyclic structure, and the presence of bromine and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine typically involves multistep reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine core.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

    3-Bromoimidazo[1,2-b]pyridazine: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.

    2-Phenylimidazo[1,2-b]pyridazine:

    4-Fluoro-2-phenylimidazo[1,2-b]pyridazine: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEHTCULRMDJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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